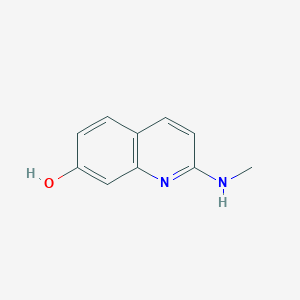

2-(Methylamino)-7-quinolinol

Description

2-(Methylamino)-7-quinolinol is a quinoline derivative featuring a methylamino group (-NHCH₃) at the 2-position and a hydroxyl (-OH) group at the 7-position. Quinoline derivatives are widely studied for their diverse pharmacological and chemical properties, including antimicrobial, anticancer, and neuroactive potentials. The methylamino group may enhance solubility and hydrogen-bonding capacity, while the hydroxyl group at position 7 could influence metal chelation or receptor interactions .

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-(methylamino)quinolin-7-ol |

InChI |

InChI=1S/C10H10N2O/c1-11-10-5-3-7-2-4-8(13)6-9(7)12-10/h2-6,13H,1H3,(H,11,12) |

InChI Key |

IBSCRWGLOKACBH-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC2=C(C=CC(=C2)O)C=C1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Methylamino)-7-quinolinol generally involves:

- Construction of the quinoline core,

- Introduction of the hydroxyl group at the 7-position,

- Amination at the 2-position, specifically methylamination.

The preparation routes often utilize precursor compounds like o-nitrophenol derivatives or hydroxychroman ketones, followed by reduction, cyclization, and nucleophilic substitution steps.

Method Based on o-Nitrophenol Reduction and Cyclization

One documented method for preparing related 2-methyl-8-aminoquinoline compounds (structurally close analogs) involves the following steps:

- Starting from o-nitrophenol , a reduction step converts the nitro group to an amino group.

- Subsequent cyclization and amino substitution reactions are performed under controlled temperature (300–320 °C) and pressure (1.8–2.2 MPa) conditions.

- Catalysts such as ammonium chloride-cobalt chloride, palladium-alumina, or alumina-silicon dioxide are employed.

- Oxidizing agents like cerium ammonium nitrate or vanadic acid may be used to facilitate the process.

This method yields 2-methyl-8-aminoquinoline with a yield of ≥70%, with characterization confirmed by ^1H NMR spectroscopy.

Although this patent focuses on 2-methyl-8-aminoquinoline, the approach of reduction, cyclization, and amination is relevant for synthesizing quinolinol derivatives, including 2-(methylamino)-7-quinolinol, by adjusting the position of functional groups.

Synthesis via 7-Hydroxychroman-2-ketone Intermediate

A more targeted synthetic route for quinolinol derivatives with a hydroxyl at position 7 involves:

Step 1: Synthesis of (3-hydroxyphenyl)-3-chloropropionate

Reacting resorcinol with 3-chloropropionyl chloride in the presence of triethylamine and methylene dichloride solvent at low temperature (0 °C), yielding the chloropropionate intermediate with 93% yield.Step 2: Formation of 7-hydroxychroman-2-ketone

Treating the chloropropionate with anhydrous aluminum trichloride under cooling and reflux conditions (0–40 °C) for 24 hours to cyclize and form the chromanone ring system, yielding 85%.Step 3: Ammonolysis to form 7-hydroxy-3,4-dihydro-2(1H)-quinolinone

Reacting the chromanone with ammonia in methanol under pressure (0.5 MPa) at 70–80 °C for 24 hours, followed by isolation of the product with 87% yield.

This three-step process achieves an overall yield of approximately 68.7%, uses readily available reagents (resorcinol, aluminum trichloride, ammonia), and avoids harsh conditions like concentrated acids or bases, making it industrially feasible.

Though this method specifically prepares 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, the approach can be adapted for 2-(methylamino)-7-quinolinol by further functionalization at the 2-position.

Functionalization at the 2-Position via Nucleophilic Aromatic Substitution

Research focused on quinolinol derivatives as enzyme inhibitors has developed methods to introduce amino groups at the 2-position of the quinolinol ring:

- Starting from a 2-chloro-7-quinolinol precursor, nucleophilic aromatic substitution (S_NAr) reactions with methylamine or other amines can install the 2-(methylamino) substituent.

- This method is synthetically facile and allows rapid generation of 2-aminoquinolinol derivatives.

- Screening of these compounds showed that the 2-amino substitution is critical for biological activity, with methylamino groups providing moderate inhibitory potency.

Computational docking studies support that the 2-(methylamino) group can interact favorably within enzyme active sites, enhancing binding affinity.

Summary Table of Preparation Methods

Research Outcomes and Analysis

- The chromanone intermediate method offers a practical and scalable route to quinolinol derivatives with the 7-hydroxy group, which is crucial for biological activity.

- The S_NAr approach for 2-(methylamino) substitution is efficient and allows structural diversification, important for optimizing biological properties.

- The reduction and cyclization method demonstrates high yields but involves harsher conditions and catalysts, which may limit its applicability for sensitive derivatives.

- Docking and biological assays confirm that the 2-(methylamino) group enhances binding to target enzymes, validating the importance of precise substitution patterns in synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-7-quinolinol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(Methylamino)-7-quinolinol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-7-quinolinol involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to biological effects. In medicinal chemistry, it is studied for its ability to inhibit enzymes and interfere with cellular processes, making it a potential candidate for drug development.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Key Observations:

- Substituent Position: The 7-OH group in 2-(Methylamino)-7-quinolinol distinguishes it from 7-Isoquinolinol (isoquinoline scaffold) and 7-Methoxy-2-methylquinolin-4-ol (methoxy at 7-position). Positional differences significantly alter electronic properties and biological interactions .

- Functional Groups: Methylamino groups (e.g., in methcathinone derivatives) are associated with neuroactivity , while hydroxyl groups enhance metal-binding capacity, as seen in 8-quinolinol derivatives .

- Biological Activity: Chloro and methyl substituents (e.g., 7-Chloro-2-methylquinolin-3-amine) are often used to modulate lipophilicity and target selectivity in drug design .

Pharmacological and Chemical Properties

- Binding Affinity: Derivatives with smaller substituents (e.g., -NH₂) at position 2 exhibit higher binding affinity to targets like CDK9 compared to bulkier groups (e.g., -NHCH₃). For instance, a two-fold potency reduction was observed when a para-amino group was replaced with 2-(methylamino) ethanol .

- Toxicity: Chlorinated derivatives (e.g., 7-Chloro-8-methylquinolin-2(1H)-one) are associated with inhalation and dermal hazards, highlighting the impact of electronegative substituents on safety profiles .

- Solubility: Hydroxyl groups (e.g., 7-OH in 2-(Methylamino)-7-quinolinol) improve aqueous solubility, whereas methoxy groups (e.g., 7-OCH₃) increase lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.